

# Molybdenum-Catalyzed Asymmetric Allylic Alkylation: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Molybdenum(6+) tetracosahydrate*

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## Introduction

Molybdenum-catalyzed asymmetric allylic alkylation (Mo-AAA) has emerged as a powerful and versatile method for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.<sup>[1][2]</sup> This technique offers a valuable complement to the more established palladium-catalyzed methodologies, often providing unique reactivity and selectivity profiles.<sup>[3]</sup> Notably, Mo-AAA typically favors the formation of the more substituted, branched product, a crucial feature for the construction of complex molecular architectures bearing chiral quaternary centers.<sup>[1][4]</sup>

The reaction generally proceeds through a mechanism involving the oxidative addition of an allylic electrophile to a Mo(0) precursor, forming a  $\eta^3$ -allyl Mo(II) intermediate. Subsequent nucleophilic attack and reductive elimination furnish the desired product.<sup>[5][6]</sup> A key mechanistic feature of the Mo-catalyzed process is its tendency to proceed via a double retention pathway, in contrast to the double inversion mechanism often observed with palladium catalysts.<sup>[5][7][8]</sup> This protocol provides an overview of common Mo-AAA systems, detailed experimental procedures, and key data for a range of substrates and nucleophiles.

## Catalytic System Overview

The success of Mo-AAA reactions hinges on the interplay between the molybdenum precursor, the chiral ligand, and the reaction conditions.

- **Molybdenum Precursors:** A variety of Mo(0) and Mo(II) sources can be employed. While bench-stable precursors like  $\text{Mo}(\text{CO})_6$  and  $(\text{MeCN})_3\text{Mo}(\text{CO})_3$  are commonly used, others such as  $[\text{Mo}(\text{CO})_3(\text{cycloheptatriene})]$  have also proven effective.[9][10] More recently, the air- and moisture-stable  $\text{Mo}(\text{CO})_3(\text{pyridine})_3$  has been introduced as a practical alternative.[10]
- **Chiral Ligands:** The development of novel chiral ligands has been instrumental in the advancement of Mo-AAA.  $C_2$ -symmetric ligands, particularly those based on a trans-1,2-diaminocyclohexane (DACH) backbone, have demonstrated exceptional levels of enantiocontrol. Prominent ligand classes include bis-amides, bisoxazolines, and pyridylamides.[1][11] The ability to tune the steric and electronic properties of these ligands allows for the optimization of reactivity and selectivity for specific substrate-nucleophile combinations.[11]
- **Nucleophiles and Electrophiles:** Mo-AAA has been successfully applied to a broad range of soft, stabilized carbon nucleophiles, including malonates,  $\beta$ -keto esters, and cyanoesters.[5] Prochiral nucleophiles, such as 3-substituted oxindoles, have been particularly well-studied, enabling the efficient construction of molecules with quaternary stereocenters.[4][9] A variety of allylic electrophiles, including carbonates, esters, and phosphates, serve as suitable reaction partners.

## Experimental Protocols

### General Procedure for Molybdenum-Catalyzed Asymmetric Allylic Alkylation

This protocol provides a general guideline for performing a Mo-AAA reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrate and nucleophile combinations.

#### Materials:

- Molybdenum precursor (e.g.,  $[\text{Mo}(\text{CO})_3(\text{C}_7\text{H}_8)]$ ,  $\text{Mo}(\text{CO})_6$ )
- Chiral ligand (e.g., (R,R)-L1, see ligand structures below)
- Allylic electrophile (e.g., allyl tert-butyl carbonate)

- Nucleophile (e.g., 3-alkyloxindole)
- Base (e.g., LiOtBu, NaH)
- Anhydrous, degassed solvent (e.g., THF, Toluene)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- In a glovebox or under an inert atmosphere, add the molybdenum precursor (0.10 equiv) and the chiral ligand (0.15 equiv) to a dry reaction vessel.
- Add anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent).
- Stir the mixture at the desired temperature (e.g., 60 °C) for a specified time (e.g., 5-60 minutes) to allow for pre-formation of the active catalyst.
- In a separate vessel, dissolve the nucleophile (1.0 equiv) in the reaction solvent.
- Add the base (1.1-2.0 equiv) to the nucleophile solution and stir until deprotonation is complete.
- Add the allylic electrophile (1.2 equiv) to the reaction mixture, followed by the dropwise addition of the deprotonated nucleophile solution.
- Stir the reaction at the optimized temperature until completion, monitoring by TLC or LC-MS.
- Upon completion, quench the reaction with a saturated aqueous solution of NH<sub>4</sub>Cl.
- Extract the aqueous layer with an organic solvent (e.g., EtOAc, CH<sub>2</sub>Cl<sub>2</sub>).
- Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

- Determine the enantiomeric excess of the product by chiral HPLC or SFC analysis.

## Data Presentation

The following tables summarize the performance of various Mo-AAA protocols with different nucleophiles and electrophiles.

**Table 1: Alkylation of 3-Alkyloxindoles**

Entry	R <sup>1</sup>	R <sup>2</sup>	Base (equiv)	Time (h)	Temp (°C)	Yield (%)	ee (%)	Ref
1	Me	H	LiOtBu (2)	12	rt	95	92	[9]
2	Bn	H	LiOtBu (2)	12	rt	96	94	[9]
3	Allyl	H	LiOtBu (2)	12	rt	94	93	[9]
4	Me	Ph	LiOtBu (2)	24	rt	92	91	[9]

Reaction conditions: 0.1 mmol oxindole, 0.12 mmol allyl tert-butyl carbonate, 10 mol % [Mo(CO)<sub>3</sub>(C<sub>7</sub>H<sub>8</sub>)], 15 mol % (R,R)-L1, in THF (1 mL).

**Table 2: Alkylation of Cyanoesters**

Entry	R <sup>1</sup>	R <sup>2</sup>	R <sup>3</sup>	Yield (%)	dr	ee (%)	Ref
1	Ph	Me	H	95	>20:1	98	[5]
2	4-MeO-Ph	Me	H	96	>20:1	97	[5]
3	2-Furyl	Me	H	92	15:1	95	[5]
4	Ph	Et	H	94	>20:1	98	[5]

Reaction conditions: Cyanoester (1.0 equiv), allylic acetate (1.2 equiv), Mo catalyst (5 mol %), ligand (7.5 mol %), base in THF.

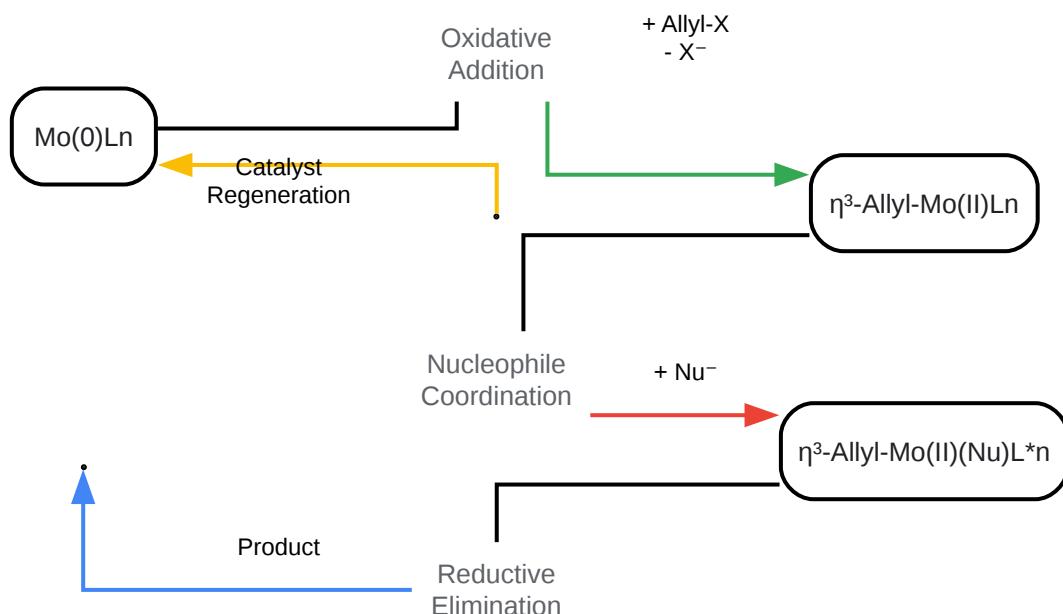
**Table 3: Alkylation with Malonate Nucleophiles**

Entry	Electrophile R	Ligand	b/l ratio	Yield (%)	ee (%)	Ref
1	Ph	L2	49:1	70	99	[1]
2	n-alkyl	L3	11:1	-	98	[11]
3	Phenoxy	L3	>20:1	-	98	[11]

b/l ratio = branched to linear product ratio.

## Visualizations

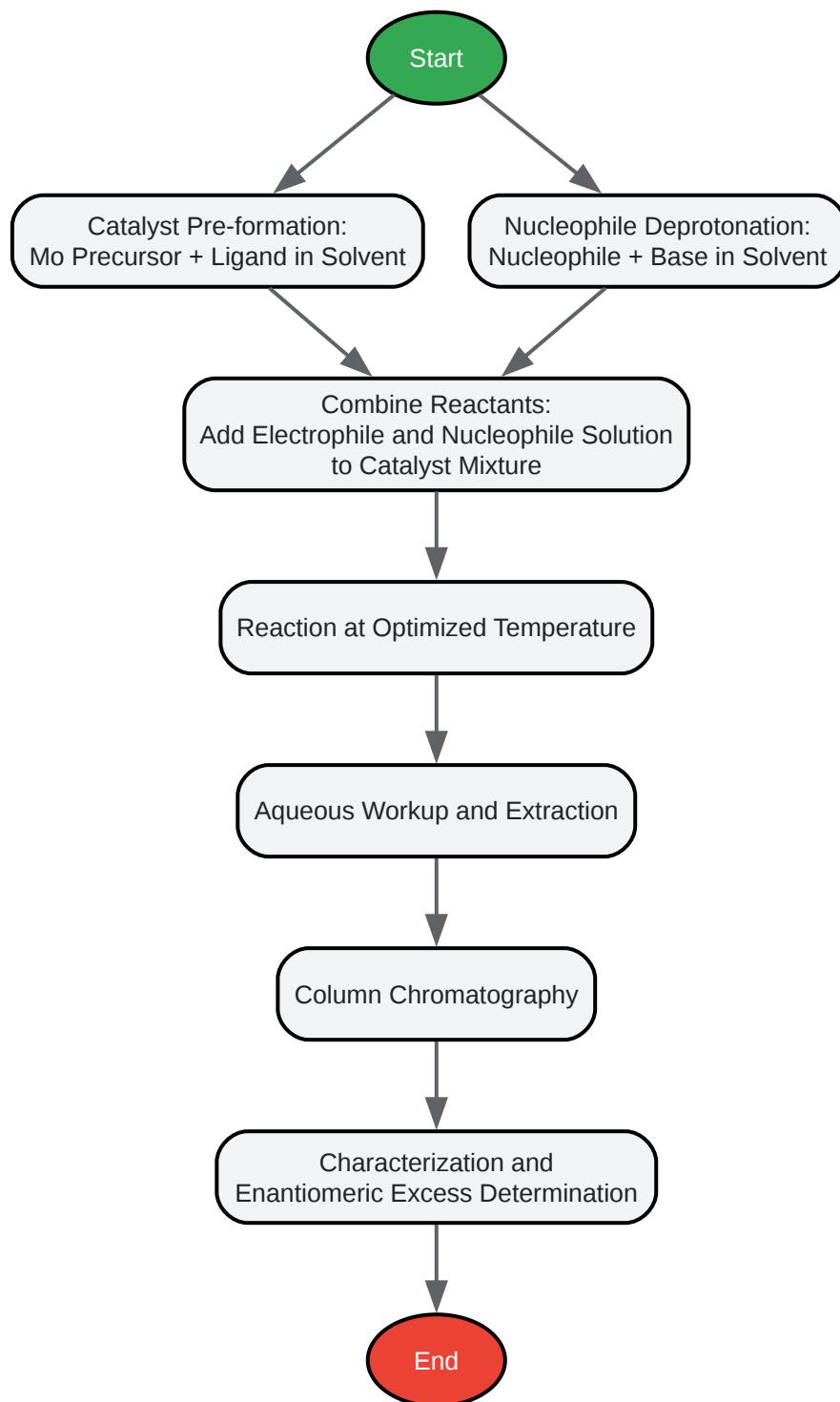
### Catalytic Cycle of Mo-AAA



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Caption: Generalized catalytic cycle for Molybdenum-catalyzed Asymmetric Allylic Alkylation.

## Experimental Workflow



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Caption: A typical experimental workflow for a Mo-AAA reaction.

## Conclusion

Molybdenum-catalyzed asymmetric allylic alkylation is a robust and highly selective transformation that provides access to valuable chiral building blocks.[\[12\]](#) Its ability to construct quaternary stereocenters with high enantioselectivity makes it particularly attractive for applications in natural product synthesis and drug discovery.[\[9\]](#) The continued development of new ligands and the expansion of the substrate scope are expected to further solidify Mo-AAA as a cornerstone of modern asymmetric catalysis.[\[10\]](#)

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